REACTION_CXSMILES
|
BrC1C2C(=NN(C3C=CN=CC=3)N=2)C(Br)=CC=1.Br[C:19]1[C:27]2[C:23](=[N:24][N:25]([C:28]3[CH:33]=[CH:32][C:31]([N+:34]([O-:36])=[O:35])=[CH:30][CH:29]=3)[N:26]=2)[C:22](Br)=[CH:21][CH:20]=1>>[N+:34]([C:31]1[CH:32]=[CH:33][C:28]([N:25]2[N:26]=[C:27]3[CH:19]=[CH:20][CH:21]=[CH:22][C:23]3=[N:24]2)=[CH:29][CH:30]=1)([O-:36])=[O:35]
|
Name
|
4,7-dibromo-2-(4-nitrophenyl)-2H-benzo[d][1,2,3]triazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=NN(N=C21)C2=CC=C(C=C2)[N+](=O)[O-])Br
|
Name
|
Intermediate C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=NN(N=C21)C2=CC=C(C=C2)[N+](=O)[O-])Br
|
Name
|
Intermediate A
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C2=NN(N=C21)C2=CC=NC=C2)Br
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1N=C2C(=N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 16% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |